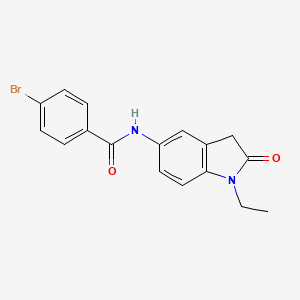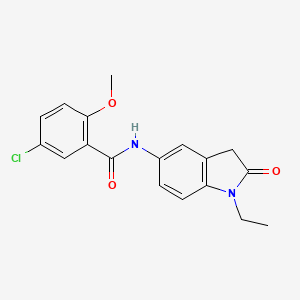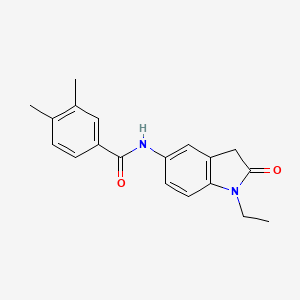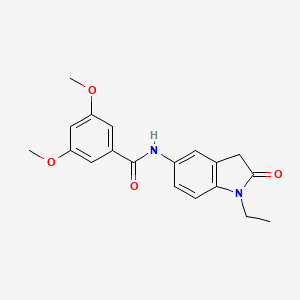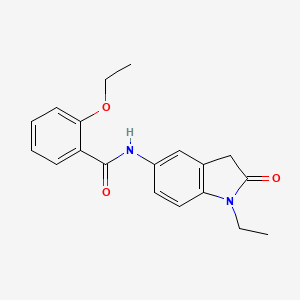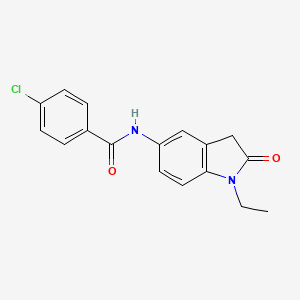
4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” is a potent and selective, orally active oxytocin (OT) receptor antagonist . It has been characterized in several biochemical and pharmacological models .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol .Applications De Recherche Scientifique
CEIC has been studied extensively for its potential therapeutic and pharmacological applications. In particular, the compound has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial activities. In vitro studies have demonstrated that CEIC is able to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), as well as inhibit the growth of cancer cells. In addition, CEIC has been shown to have antifungal and antibacterial activity against a variety of bacteria and fungi, respectively.
Mécanisme D'action
The exact mechanism of action of CEIC is not yet fully understood. However, it is believed that the compound acts by targeting specific enzymes and proteins involved in the production of pro-inflammatory cytokines and the growth of cancer cells. In particular, CEIC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. In addition, the compound has been found to inhibit the activity of nuclear factor-κB (NF-κB), a transcription factor involved in the regulation of the expression of genes involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects
CEIC has been found to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that the compound is able to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). In addition, CEIC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB). The compound has also been found to have antifungal and antibacterial activity against a variety of bacteria and fungi, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using CEIC in laboratory experiments is its ability to inhibit the production of pro-inflammatory cytokines and the activity of enzymes and proteins involved in the growth and survival of cancer cells. This makes it an attractive compound for the study of inflammatory diseases and cancer. However, there are some limitations to using CEIC in laboratory experiments. For example, the compound has a relatively low solubility in water, which can make it difficult to dissolve and use in experiments. In addition, the compound is relatively expensive, which may limit its use in large-scale studies.
Orientations Futures
There are a number of potential future directions for the study of CEIC. First, further studies should be conducted to better understand the exact mechanism of action of the compound and its effects on different types of cells and tissues. Second, studies should be conducted to investigate the potential therapeutic and pharmacological applications of CEIC in the treatment of various diseases, such as cancer, Alzheimer’s disease, and inflammatory diseases. Third, studies should be conducted to investigate the potential toxicological effects of CEIC and to identify any potential side effects. Finally, further studies should be conducted to develop new synthesis methods for the production of CEIC.
Méthodes De Synthèse
CEIC can be synthesized via a multi-step reaction, beginning with the reaction of 4-chlorobenzamide with 1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl bromide in the presence of sodium hydroxide and a base such as sodium carbonate. The reaction is then followed by a series of purification steps. The final product is a white crystalline solid with a melting point of approximately 126°C.
Propriétés
IUPAC Name |
4-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-20-15-8-7-14(9-12(15)10-16(20)21)19-17(22)11-3-5-13(18)6-4-11/h3-9H,2,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEIQNWGOJTRSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[2-(4-chlorophenoxy)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571842.png)
![8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571861.png)
![N-[4-({3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide](/img/structure/B6571869.png)
![3-ethyl-8-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571877.png)
![3-ethyl-8-(4-phenoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571885.png)
![8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571891.png)
